![molecular formula C13H8O2 B14322521 Naphtho[1,2-B]furan-2-carbaldehyde CAS No. 103997-05-3](/img/structure/B14322521.png)
Naphtho[1,2-B]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-B]furan-2-carbaldehyde is a heterocyclic aromatic compound that features a fused ring system consisting of a naphthalene ring and a furan ring with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2-B]furan-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-acyl-1-naphthols using alpha-halo esters or alpha-halo ketones under basic conditions . Another method includes the Friedel-Crafts/oxa-Michael/aromatic annulation process . Additionally, photochemical reactions of 2,3-disubstituted benzofurans have been developed to synthesize naphtho[1,2-B]furan derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-B]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Naphtho[1,2-B]furan-2-carboxylic acid.
Reduction: Naphtho[1,2-B]furan-2-methanol.
Substitution: Various substituted naphtho[1,2-B]furan derivatives depending on the substituent introduced.
Scientific Research Applications
Naphtho[1,2-B]furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphtho[1,2-B]furan-2-carbaldehyde depends on its application. For instance, as a melanin concentrating hormone receptor 1 antagonist, it binds to the receptor and inhibits its activity, which can regulate feeding and energy homeostasis . In fluorescent applications, the compound’s structure allows it to absorb and emit light at specific wavelengths, making it useful for imaging and detection .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-B]furan-2-carbaldehyde
- Naphtho[2,3-B]furan-2-carbaldehyde
- Benzofuran derivatives
Uniqueness
Naphtho[1,2-B]furan-2-carbaldehyde is unique due to its specific ring fusion and functional group placement, which confer distinct chemical reactivity and biological activity compared to other naphthofuran and benzofuran derivatives . Its structure allows for diverse modifications and applications in various fields, making it a versatile compound in research and industry.
Properties
CAS No. |
103997-05-3 |
|---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
benzo[g][1]benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8H |
InChI Key |
HSINFBUEWVXJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


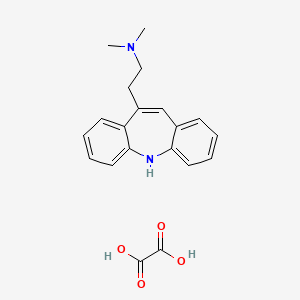
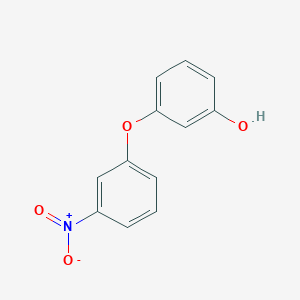
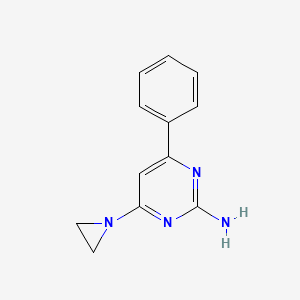
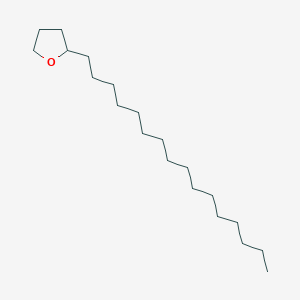
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)

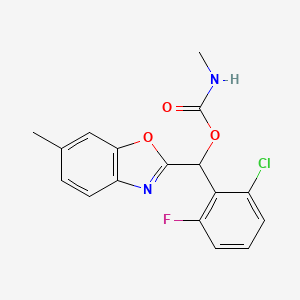
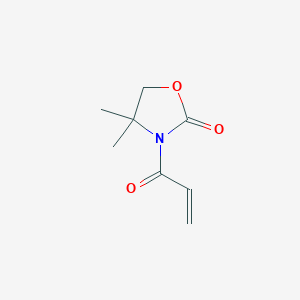

![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
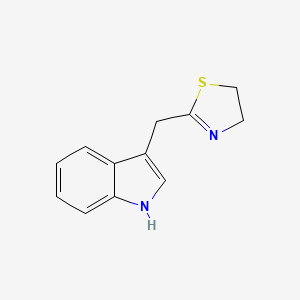
![1-{[4-(Benzyloxy)phenyl]methyl}-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B14322531.png)
![Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B14322537.png)
